2-(3-chlorophenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
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Overview
Description
2-(3-Chlorophenoxy)-N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides It is characterized by the presence of a chlorophenoxy group and an indole moiety, which are linked through an acetohydrazide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide typically involves a multi-step process:
Preparation of 3-chlorophenoxyacetic acid: This is achieved by reacting 3-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield 3-chlorophenoxyacetic acid.
Formation of 3-chlorophenoxyacetohydrazide: The 3-chlorophenoxyacetic acid is then converted to its corresponding hydrazide by reacting it with hydrazine hydrate under reflux conditions.
Condensation with isatin: The final step involves the condensation of 3-chlorophenoxyacetohydrazide with isatin (2,3-dioxoindoline) in the presence of an acid catalyst such as acetic acid. The reaction is typically carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)-N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Condensation: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or other related compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Condensation: Acid catalysts like acetic acid or sulfuric acid are often used in condensation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-(3-Chlorophenoxy)-N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The indole moiety can also interact with DNA, potentially leading to anticancer activity by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide
- 2-(3-Bromophenoxy)-N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide
- 2-(3-Methylphenoxy)-N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide
Uniqueness
2-(3-Chlorophenoxy)-N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is unique due to the presence of the 3-chlorophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H12ClN3O3 |
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Molecular Weight |
329.74 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C16H12ClN3O3/c17-10-4-3-5-11(8-10)23-9-14(21)19-20-15-12-6-1-2-7-13(12)18-16(15)22/h1-8,18,22H,9H2 |
InChI Key |
BKZSUNBLLVQEHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)COC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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